5-(3-Carboxy-4-chlorophenyl)-2-hydroxynicotinic acid

Medicinal Chemistry Hydrogen Bonding Physicochemical Profiling

Researchers pursuing NNMT or zinc-dependent enzyme (HDAC, MMP) inhibitors require pre-functionalized 5-aryl-2-hydroxynicotinic acid scaffolds, but de novo synthesis delays SAR campaigns. This compound (CAS 1261888-64-5) is a ready-made advanced intermediate with three ionizable carboxylic acid/carboxylate groups. • Pre-installed 5-(3-carboxy-4-chlorophenyl) vector for auxiliary binding pocket extension (cf. PNMT co-crystal PDB 3KQQ) • 2-Hydroxypyridine/2-oxo tautomeric equilibrium enables metal chelation for zinc-dependent enzyme inhibitor design • Rule-of-Three compliant fragment (MW 293.66, logP 3.74); three acid handles for rapid amide/ester library synthesis Supplied at 95% purity. For research use only.

Molecular Formula C13H8ClNO5
Molecular Weight 293.66 g/mol
CAS No. 1261888-64-5
Cat. No. B6393498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Carboxy-4-chlorophenyl)-2-hydroxynicotinic acid
CAS1261888-64-5
Molecular FormulaC13H8ClNO5
Molecular Weight293.66 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CNC(=O)C(=C2)C(=O)O)C(=O)O)Cl
InChIInChI=1S/C13H8ClNO5/c14-10-2-1-6(3-8(10)12(17)18)7-4-9(13(19)20)11(16)15-5-7/h1-5H,(H,15,16)(H,17,18)(H,19,20)
InChIKeyWAIGEGFBRCKCKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Carboxy-4-chlorophenyl)-2-hydroxynicotinic acid (CAS 1261888-64-5): Compound Identity and Structural Baseline


5-(3-Carboxy-4-chlorophenyl)-2-hydroxynicotinic acid (CAS 1261888-64-5) is a synthetic, polyfunctional heterocyclic building block belonging to the 5-aryl-2-hydroxynicotinic acid class [1]. Its molecular formula is C13H8ClNO5 (MW 293.66 g/mol) and it is commercially supplied at 95% purity . The structure features three ionizable groups—a 2-hydroxypyridine (existing in equilibrium with its 2-oxo tautomer), a nicotinic acid 3-carboxylic acid, and a pendant 3-carboxy-4-chlorophenyl ring—making it a versatile intermediate for medicinal chemistry and agrochemical research.

Why 5-(3-Carboxy-4-chlorophenyl)-2-hydroxynicotinic acid Cannot Be Substituted by Generic Analogs


Generic substitution within the 5-aryl-nicotinic acid family is scientifically unsound because minor structural changes at the 2-position (hydroxyl vs. chloro vs. amino) and the aryl substitution pattern (positional isomerism) profoundly alter hydrogen-bonding capacity, tautomeric equilibrium, and metal-chelating potential [1]. The 2-hydroxyl group of the target compound, which can tautomerize to a 2-oxo form, creates a distinct pharmacophore for nicotinamide N-methyltransferase (NNMT) and related enzymes, whereas the 2-chloro analog (CAS 1261901-24-9) cannot participate in analogous hydrogen-bond interactions, and the 2-amino analog introduces basicity that shifts the ionization profile under physiological conditions . Furthermore, moving the aryl substituent from the 5-position to the 2- or 4-position alters the molecular shape and electronic distribution, making positional isomers unsuitable surrogates in structure-activity relationship (SAR) studies.

Head-to-Head Evidence: Quantified Differentiation of 5-(3-Carboxy-4-chlorophenyl)-2-hydroxynicotinic acid


Hydrogen-Bond Donor Capacity vs. 2-Chloro Analog

The target compound possesses a 2-hydroxyl group that can act as a hydrogen-bond donor (HBD), whereas the closest chlorinated analog, 5-(3-carboxy-4-chlorophenyl)-2-chloronicotinic acid (CAS 1261901-24-9), lacks this donor entirely. According to ZINC calculated properties, the target compound has 0 HBD at net charge -1 (carboxylate form), but in its neutral form the 2-OH provides one additional HBD, while the 2-chloro analog has 0 HBD under all ionization states [1]. This difference is critical for target engagement in binding sites requiring specific hydrogen-bond interactions, as demonstrated for the parent scaffold 2-hydroxynicotinic acid in complex with phenylethanolamine N-methyltransferase (PNMT; PDB 3KQQ) [2].

Medicinal Chemistry Hydrogen Bonding Physicochemical Profiling Scaffold Selection

Tautomeric Equilibria and Chelation Potential vs. 2-Amino Analog

The 2-hydroxypyridine moiety of the target compound exists in equilibrium with the 2-oxo-1,2-dihydropyridine tautomer, enabling keto-enol tautomerism that is absent in the 2-amino analog (2-amino-5-(3-carboxy-4-chlorophenyl)nicotinic acid). This tautomeric capability confers distinct metal-chelating properties, with the 2-oxo form capable of bidentate coordination through the carbonyl and carboxylate oxygens, as established for the simple 2-hydroxynicotinic acid scaffold [1]. By contrast, the 2-amino analog presents an amine-metal coordination mode with different geometry and stability constants.

Coordination Chemistry Tautomerism Scaffold Differentiation Metal Chelation

Positional Isomerism: 5-Aryl vs. 2-Aryl and 4-Aryl Substitution

The target compound bears the (3-carboxy-4-chlorophenyl) substituent at the 5-position of the nicotinic acid ring. The positional isomer with the aryl group at the 2-position (CAS 1261947-93-6) and the 4-position (CAS 1261910-63-7) present identical molecular formulas (C13H8ClNO4) but distinct three-dimensional geometries and electronic distributions. The 5-aryl substitution pattern is synthetically accessible via Suzuki-Miyaura coupling at the 5-bromo-2-hydroxynicotinic acid intermediate, a route that is well-precedented and provides the 5-isomer with higher regioselectivity compared to 2- or 4-aryl synthesis .

Medicinal Chemistry Positional Isomerism Topological Polar Surface Area Library Design

NNMT Inhibitor Pharmacophore: 2-Hydroxy vs. 2-Chloro Activity Inference

The parent scaffold 2-hydroxynicotinic acid has been identified as a fragment hit against human NNMT (Ki = 215 µM against NAPRT; PDB 3KQQ for PNMT) [1] and has been elaborated into potent NNMT inhibitors in recent patent filings (e.g., US20250017936) where elaborated 2-hydroxy-containing analogs achieved low nanomolar potency (Ki = 140 nM for compound 5g; IC50 = 25 nM for compound 5u) [2]. By contrast, 2-chloronicotinic acid showed only 12% inhibition at the tested concentration, indicating that the 2-OH group is a critical pharmacophoric element [1]. While the target compound's specific NNMT inhibition has not been published, the presence of the 5-aryl substituent with a 3-carboxy-4-chlorophenyl motif is consistent with the SAR trajectory of the US20250017936 series, suggesting this compound may serve as an advanced intermediate or probe for this target class.

Nicotinamide N-methyltransferase Cancer Metabolism Enzyme Inhibition Pharmacophore Modeling

Recommended Application Scenarios for 5-(3-Carboxy-4-chlorophenyl)-2-hydroxynicotinic acid Based on Evidence


NNMT Inhibitor Hit-to-Lead Elaboration

Given the established NNMT pharmacophore requirement for a 2-hydroxypyridine motif [1], this compound serves as a ready-made, advanced intermediate for structure-activity relationship studies. The pre-installed 5-(3-carboxy-4-chlorophenyl) substituent provides a carboxylic acid handle for further amide or ester derivatization, enabling rapid library synthesis without the need for de novo construction of the aryl-nicotinic acid core [2].

Metalloenzyme Probe Development via Bidentate Chelation

The 2-hydroxynicotinic acid core's ability to coordinate metal ions through its keto-oxo and carboxylate groups makes this compound suitable for developing inhibitors of zinc-dependent enzymes (e.g., histone deacetylases, matrix metalloproteinases) [1]. The 5-aryl substituent provides a vector for extending into auxiliary binding pockets, as inferred from co-crystal structures of the parent scaffold with PNMT (PDB 3KQQ) [2].

Fragment-Based Drug Discovery (FBDD) Library Member

With a molecular weight of 293.66 g/mol and calculated logP of 3.74 [1], this compound falls within fragment-like chemical space (Rule of Three compliant for HBD but not HBA count). Its three carboxylic acid/carboxylate groups enable diverse chemical transformations, making it a versatile fragment for covalent or non-covalent library design [2].

Agrochemical Intermediate for Pyridine Carboxamide Bioisosteres

The 2-hydroxynicotinic acid scaffold is a recognized intermediate in agrochemical synthesis [1]. The 5-aryl substitution pattern with a chloro substituent on the phenyl ring is a common motif in herbicidal and fungicidal pyridine carboxamides, making this compound a potential building block for novel crop protection agents [2].

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